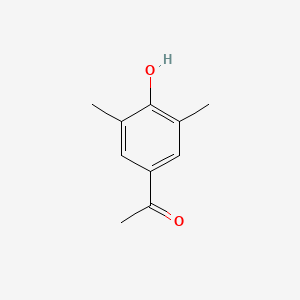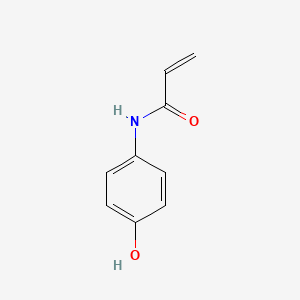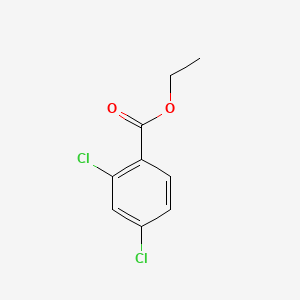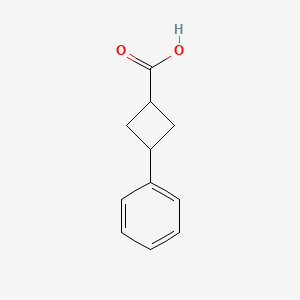
1,3-Cyclohexanediamine
Overview
Description
1,3-Cyclohexanediamine is a useful research compound. Its molecular formula is C6H14N2 and its molecular weight is 114.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It has been suggested that this compound may interact with proteins, potentially influencing their stability and function .
Mode of Action
1,3-Cyclohexanediamine may interact with its targets through hydrophobic and electrostatic interactions . These interactions could potentially prevent thermal inactivation of proteins, making this compound more effective than other compounds such as guanidine and arginine .
Biochemical Pathways
Given its potential role in protein stability, it may influence pathways involving protein folding and aggregation .
Result of Action
It has been suggested that it may prevent thermal inactivation of proteins, potentially influencing their function and stability .
Action Environment
Factors such as temperature and ph could potentially influence its interactions with proteins .
Properties
IUPAC Name |
cyclohexane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-5-2-1-3-6(8)4-5/h5-6H,1-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQHKFFSPGPGLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863163 | |
| Record name | 1,3-Cyclohexanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an ammoniacal odor; [DuPont MSDS] | |
| Record name | 1,3-Cyclohexanediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9771 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3385-21-5, 26883-70-5 | |
| Record name | 1,3-Cyclohexanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3385-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diaminocyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003385215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Cyclohexanediamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Cyclohexanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohex-1,3-ylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-1,3-Cyclohexanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,3-cyclohexanediamine interact with metal ions, and what are the structural implications?
A: this compound (1,3-chxn) acts as a ligand, primarily coordinating to metal ions like copper(II) and nickel(II) through its nitrogen atoms. [, , ] This interaction leads to the formation of chelate complexes. Depending on the specific metal ion and reaction conditions, 1,3-chxn can form complexes with different coordination geometries:
- Square Planar: Observed in [Cu(1,3-chxn)2]Br2 and 2, where four nitrogen atoms from two 1,3-chxn molecules coordinate to the central copper ion. []
- Square Pyramidal: Observed in [CuCl(1,3-chxn)2]ClO4, where four nitrogen atoms from two 1,3-chxn molecules and one chloride ion coordinate to the copper ion. []
Q2: What is the significance of the conformational changes in this compound upon complexation with metal ions?
A: Upon coordinating to a metal ion, 1,3-chxn transitions from a diequatorial conformation to a diaxial conformation. [] This conformational change, confirmed through infrared spectroscopy, is crucial for the formation of stable chelate rings with the metal ion. The specific conformation adopted by the chelate ring can impact the stability, reactivity, and spectroscopic properties of the metal complex.
Q3: How can the structure of this compound be exploited in material science applications?
A: this compound can act as a building block for synthesizing polymers with specific properties. For example, it can react with epoxy fatty acid methyl ester to create polyether aliphatic polymerized amide (PEAPA). [] This PEAPA demonstrates potential as a curing agent for epoxy resins, offering a more flexible alternative to rigid curing agents like this compound. By adjusting the PEAPA content in epoxy resin formulations, the material's mechanical properties, such as tensile strength, hardness, and elongation at break, can be fine-tuned. []
Q4: Can you elaborate on the use of this compound in the fabrication of thin-film composite membranes?
A: this compound plays a crucial role in interfacial polymerization, a method for creating thin-film composite (TFC) membranes. [, ] It reacts with a diacyl chloride, typically 1,3-benzenedisulfonyl dichloride (BDSC) or trimesoyl chloride (TMC), at the interface of two immiscible phases to form a thin polyamide layer on a porous support membrane.
- The chemical structure of the diamine monomer used in interfacial polymerization (e.g., 1,3-diaminopropane, this compound, or m-phenylenediamine). [, ]
- The concentration of monomers in the water and oil phases. []
- The contact time between the water-phase solution and the membrane substrate. []
- The duration of the polymerization reaction. []
Q5: How does the chemical structure of the diamine monomer used in interfacial polymerization affect the performance of the resulting TFC membrane?
A: The chemical structure of the diamine monomer directly influences the properties of the polyamide layer and, consequently, the performance of the TFC membrane. For instance, using this compound (CHDA) as the diamine monomer instead of 1,3-diaminopropane (DAPE) or m-phenylenediamine (MPDA) resulted in a TFC membrane with superior performance in forward osmosis tests. [] The CHDA-based membrane exhibited higher water flux and lower reverse salt flux, indicating a more efficient separation process. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

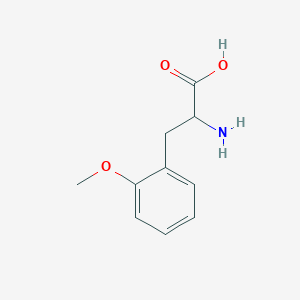


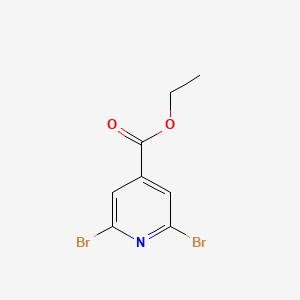
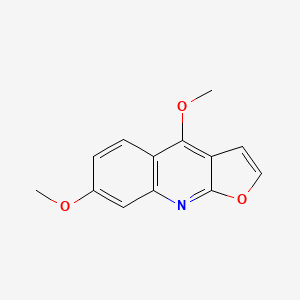
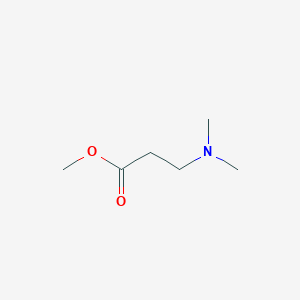
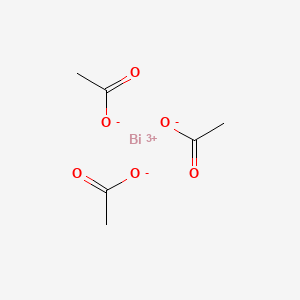
![5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine](/img/structure/B1580595.png)
